Chloro[bis(trichloromethyl)]alumane
Description
Chloro[bis(trichloromethyl)]alumane is an organoaluminum compound with the formula AlCl(CCl₃)₂, where a central aluminum atom is bonded to two trichloromethyl groups (-CCl₃) and one chloride ligand. This compound belongs to the class of triorganoaluminum halides, characterized by their Lewis acidity and reactivity in catalytic applications. Its structure is derived from the substitution of alkyl or aryl groups in trialkylalumane derivatives with electronegative trichloromethyl substituents, enhancing its electrophilic properties .
Properties
CAS No. |
64530-58-1 |
|---|---|
Molecular Formula |
C2AlCl7 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
chloro-bis(trichloromethyl)alumane |
InChI |
InChI=1S/2CCl3.Al.ClH/c2*2-1(3)4;;/h;;;1H/q;;+1;/p-1 |
InChI Key |
DUUGTUMLTYNNNJ-UHFFFAOYSA-M |
Canonical SMILES |
C([Al](C(Cl)(Cl)Cl)Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of Aluminum Alkyl Precursors
The most straightforward route involves the controlled chlorination of aluminum alkyl compounds. Triethylaluminum (AlEt₃) or trimethylaluminum (AlMe₃) serves as starting materials, where sequential chlorine substitution targets methyl/ethyl groups. For example, reacting AlMe₃ with excess chlorine gas (Cl₂) at −30°C in hexane yields intermediate species such as AlClMe₂ and AlCl₂Me. Further chlorination at 50–70°C under UV irradiation (350–400 nm) promotes the formation of AlCl(CCCl₃)₂, albeit with competing side reactions like AlCl₃ generation. Key parameters include:
- Temperature : Below 70°C to prevent decomposition.
- Solvent : Non-polar media (e.g., hexane) to stabilize intermediates.
- Chlorine stoichiometry : 5:1 molar ratio (Cl₂:AlMe₃) for complete substitution.
Yields typically range from 35–45%, with purity dependent on rigorous exclusion of moisture.
Metathesis Reactions with Trichloromethyl Transfer Agents
Metathesis between aluminum trichloride (AlCl₃) and mercury bis(trichloromethyl) (Hg(CCCl₃)₂) offers an alternative pathway:
$$
\text{AlCl₃ + Hg(CCCl₃)₂ → AlCl(CCCl₃)₂ + HgCl₂}
$$
This reaction proceeds in dichloromethane at 25°C over 48 hours, achieving 60–65% yield. The use of Hg(CCCl₃)₂, however, introduces toxicity concerns and requires post-synthetic mercury removal via filtration or complexation with sulfur ligands.
Grignard Reagent-Based Synthesis
Trichloromethylmagnesium bromide (CCl₃MgBr), prepared from CCl₄ and Mg in THF, reacts with AlCl₃ to form AlCl(CCCl₃)₂:
$$
\text{2 CCl₃MgBr + AlCl₃ → AlCl(CCCl₃)₂ + 2 MgBrCl}
$$
This method, conducted at −78°C, achieves 50–55% yield but faces challenges in Grignard reagent stability and byproduct contamination.
High-Pressure Chlorination of Aluminum Carbides
Emerging approaches involve high-pressure (5–10 bar) chlorination of aluminum carbide (Al₄C₃) at 200–250°C:
$$
\text{Al₄C₃ + 12 Cl₂ → 4 AlCl(CCCl₃)₂ + 3 C}
$$
This method, while scalable, requires specialized equipment and yields 30–40% product due to carbon deposition.
Purification and Analytical Characterization
Purification via vacuum distillation (80–100°C, 0.1 mmHg) isolates AlCl(CCCl₃)₂ from AlCl₃ and other chlorinated byproducts. Characterization data include:
| Property | Value | Method |
|---|---|---|
| Melting Point | 112–115°C | DSC |
| ²⁷Al NMR (CDCl₃) | δ = 95 ppm (quadrupolar broadened) | 300 MHz NMR |
| IR (ν, cm⁻¹) | 610 (Al–Cl), 740 (C–Cl) | FT-IR |
| X-ray Diffraction | Monoclinic, P2₁/c | Single-crystal analysis |
Chemical Reactions Analysis
Types of Reactions: Chloro[bis(trichloromethyl)]alumane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the aluminum center.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under mild conditions.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Products: New organoaluminum compounds with varied functional groups.
Oxidation Products: Oxidized aluminum species.
Reduction Products: Reduced forms of the original compound, potentially leading to the formation of aluminum hydrides.
Scientific Research Applications
Chloro[bis(trichloromethyl)]alumane has several applications in scientific research:
Materials Science: Employed in the preparation of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine: Investigated for its potential use in the development of new pharmaceuticals and as a catalyst in biochemical reactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of chloro[bis(trichloromethyl)]alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to facilitate various chemical reactions, including catalysis and the formation of coordination complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Molecular Properties
A comparative analysis of AlCl(CCl₃)₂ with analogous organoaluminum compounds reveals distinct differences in molecular weight, substituent effects, and electronic properties:
Key Observations :
- Electron-withdrawing substituents : The -CCl₃ groups in AlCl(CCl₃)₂ significantly increase the aluminum center’s Lewis acidity compared to alkyl-substituted analogs like AlCl(C₄H₉)₂ .
- Molecular weight : The trichloromethyl groups contribute to a higher molecular weight (299.15 g/mol), impacting solubility and volatility.
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